
Pyrrolidinium
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Overview
Description
Pyrrolidinium ion is the ion formed by protonating nitrogen in pyrrolidine. It is a conjugate acid of a pyrrolidine.
Scientific Research Applications
Energy Storage Applications
Pyrrolidinium-based ionic liquids (ILs) are notably utilized in energy storage systems, particularly lithium-ion batteries. Their unique properties, such as high ionic conductivity and thermal stability, make them suitable candidates for electrolytes.
Key Findings:
- Ionic Conductivity : Research indicates that this compound-based ionic liquids exhibit high ionic conductivity, essential for efficient battery performance. For instance, N-ethyl-N-methylthis compound trifluoromethyltrifluoroborate has shown a conductivity of 1.75×10−4S cm−1 at room temperature, one of the highest reported values for ionic plastic crystals .
- Compatibility with Electrodes : Studies have demonstrated that this compound ILs are compatible with various electrode materials across a wide temperature range (up to 150 °C), enhancing their applicability in microbatteries .
Table 1: Properties of this compound-Based Ionic Liquids for Energy Storage
Compound Name | Ionic Conductivity (S cm⁻¹) | Thermal Stability (°C) | Application Area |
---|---|---|---|
N-ethyl-N-methylthis compound trifluoroborate | 1.75×10−4 | Up to 150 | Lithium-ion batteries |
1-butyl-1-methylthis compound bis(trifluoromethylsulfonyl)imide | 10−6 | Varies | Polymer gel electrolytes |
Biochemical Applications
This compound compounds also play a crucial role in biochemistry, particularly in studying membrane proteins and drug delivery systems.
Case Study: Interaction with Gramicidin
A study investigated the interaction between membrane-bound gramicidin and 1-butyl-1-methyl-2-oxothis compound bromide. The findings revealed that this ionic liquid interacts with gramicidin without altering its conformation, suggesting potential applications in drug delivery systems targeting membrane proteins .
Table 2: Summary of Biochemical Studies Involving this compound Compounds
Study Focus | Ionic Liquid Used | Key Findings |
---|---|---|
Membrane Protein Interaction | 1-butyl-1-methyl-2-oxothis compound bromide | Forms ground state complex with gramicidin |
Drug Delivery Systems | Various this compound ILs | Enhances solubility and stability of drugs |
Material Science Applications
In material science, this compound compounds are explored for their role in creating advanced materials with desirable properties.
Composite Materials Development
Research has focused on developing composites using this compound-based ionic liquids for biomedical applications. These materials exhibit favorable mechanical and antimicrobial properties, making them suitable for use in surgical implants and prosthetics .
Table 3: Properties of this compound-Based Composites
Composite Type | Composition | Key Properties |
---|---|---|
Hydroxyapatite-Pyrrolidinium Composite | Hydroxyapatite mixed with polysialate | Neutral porous structure; biocompatible |
Antimicrobial Films | Fish gelatin films with catechin-lysozyme | Improved mechanical strength; antimicrobial effects |
Q & A
Basic Research Questions
Q. How can pyrrolidinium-based protic ionic liquids (PILs) be synthesized with controlled physicochemical properties?
- Methodological Answer : this compound PILs are synthesized via neutralization reactions between pyrrolidine and Brønsted acids (e.g., HNO₃, HSO₄⁻, HCOO⁻). Key steps include:
- Acid selection : Acids with varying pKa values influence PIL conductivity and thermal stability. For instance, CF₃COO⁻ yields higher ionic conductivity (up to 56 mS cm⁻¹) compared to CH₃COO⁻ .
- Reaction optimization : Stoichiometric ratios and solvent-free conditions ensure atom economy.
- Characterization : Use NMR for structural validation, thermogravimetric analysis (TGA) for thermal stability, and electrochemical impedance spectroscopy (EIS) for conductivity measurements .
- Example Data :
Brønsted Acid (HX) | Conductivity (mS cm⁻¹) | Decomposition Temp. (°C) |
---|---|---|
CF₃COO⁻ | 56 | 180 |
CH₃COO⁻ | 12 | 200 |
NO₃⁻ | 30 | 150 |
Q. What analytical techniques are critical for quantifying this compound cations in ionic liquid mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. Key considerations:
- Column selection : C18 columns with mobile phases like methanol:water (70:30) achieve baseline separation of this compound cations .
- Validation : Ensure linearity (r > 0.999), precision (RSD < 1.5%), and recovery rates (95–105%) via standard addition methods .
- Temperature effects : Retention time decreases exothermically with temperature (e.g., 30°C optimal for minimal variability) .
Advanced Research Questions
Q. How can material informatics (MI) models predict ionic conductivity in novel this compound-based compounds?
- Methodological Answer : MI integrates computational and experimental
- Training datasets : Use literature data on this compound structures and conductivity (e.g., OIPC databases). Include chemically similar compounds to improve prediction accuracy .
- Validation : Test synthesized compounds (e.g., 8 new PILs) against MI predictions. For example, a this compound-based OIPC achieved 1.75 × 10⁻⁴ S cm⁻¹ at 25°C, aligning with model forecasts .
- Limitations : Address discrepancies between predicted and experimental conductivity via sensitivity analysis (e.g., cation-anion interaction strength).
Q. How do researchers resolve contradictions between computational predictions and experimental results in this compound PIL studies?
- Methodological Answer :
- Identify variables : Compare predicted vs. observed thermal stability (TGA) or viscosity (e.g., Walden plots). PILs with high fragility indices often deviate from ideal MI predictions .
- Adjust models : Incorporate empirical rules (e.g., side-chain alkyl length vs. conductivity trends) .
- Case study : A PIL with CF₃COO⁻ showed lower experimental conductivity than predicted due to hydrogen bonding anomalies, resolved via FTIR analysis .
Q. What multi-technique approaches validate the purity and structure of novel this compound salts?
- Methodological Answer : Combine:
- Chromatography (HPLC for cation quantification) .
- Spectroscopy (¹H/¹³C NMR for functional group analysis) .
- Thermal analysis (DSC for phase transitions) .
- Electrochemical profiling (cyclic voltammetry for stability windows up to 3 V) .
Q. Methodological Frameworks for Research Design
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on this compound PILs?
- Guidelines :
- Feasible : "How does alkyl chain length in this compound cations affect ionic conductivity?" (Testable via controlled synthesis).
- Novel : "Can machine learning predict PIL viscosity without experimental data?" (Addresses gaps in IL informatics) .
- Ethical : Avoid toxic precursors (e.g., prioritize CH₃COO⁻ over Cr-based acids).
Q. What statistical methods are suitable for analyzing this compound PIL datasets?
- Recommendations :
Properties
CAS No. |
84316-19-8 |
---|---|
Molecular Formula |
C4H10N+ |
Molecular Weight |
72.13 g/mol |
IUPAC Name |
pyrrolidin-1-ium |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/p+1 |
InChI Key |
RWRDLPDLKQPQOW-UHFFFAOYSA-O |
SMILES |
C1CC[NH2+]C1 |
Canonical SMILES |
C1CC[NH2+]C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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